

acute toxicity of 5-Chloro-2-methylaniline in animal models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide on the Acute Toxicity of **5-Chloro-2-methylaniline** in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity of **5-Chloro-2-methylaniline** in various animal models. The information is compiled from safety data sheets and detailed toxicological study reports to assist researchers, scientists, and drug development professionals in understanding the acute hazard profile of this chemical.

Executive Summary

5-Chloro-2-methylaniline (CAS No. 95-79-4) is an aromatic amine that demonstrates moderate acute toxicity upon oral and dermal exposure in animal models. The primary toxicological endpoint of concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.^{[1][2]} This guide summarizes the available quantitative toxicity data, details the experimental protocols used in key studies, and provides a visual representation of the toxicological mechanism and experimental workflows.

Quantitative Acute Toxicity Data

The following tables summarize the acute toxicity data for **5-Chloro-2-methylaniline** from various animal studies.

Table 1: Acute Oral Toxicity Data

Species	Strain	Sex	Route of Administration	LD50 (mg/kg bw)	Test Guideline
Rat	Sprague Dawley Crl: CD(SD) BR	Male & Female	Oral (gavage)	716	OECD Guideline
Rat	Not Specified	Not Specified	Oral	464	Not Specified[3]

Table 2: Acute Dermal Toxicity Data

Species	Strain	Sex	Route of Administration	LD50 (mg/kg bw)	Observation Period	Test Guideline
Rat	Wistar	Male & Female	Dermal (semi-occlusive)	> 2000	14 days	OECD 402[4]
Cat	Not Specified	Female	Dermal	1667 (100% mortality after 4 days)	4 days	Not Specified[5]

Experimental Protocols

The methodologies for the key acute toxicity studies are detailed below, based on available study reports and adherence to international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study in Rats (Based on OECD Guidelines)

This section describes a typical experimental protocol for determining the acute oral toxicity of **5-Chloro-2-methylaniline** in rats.[6]

- **Test Animals:** Healthy, young adult Sprague-Dawley rats, typically between 8 and 12 weeks old, are used. Both male and female animals are included in the study. The weight variation of the animals at the start of the study should not exceed $\pm 20\%$ of the mean weight.
- **Housing and Acclimatization:** Animals are housed in standard laboratory conditions with a controlled temperature (e.g., $22 \pm 3^{\circ}\text{C}$), humidity (e.g., 50-60%), and a 12-hour light/dark cycle. They are allowed an acclimatization period of at least 5 days before the start of the experiment. Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Preparation and Administration:** The test substance, **5-Chloro-2-methylaniline**, is typically suspended in a suitable vehicle (e.g., water with a suspending agent) to achieve the desired concentrations. The formulation is administered as a single dose by oral gavage using a stomach tube. The volume administered is based on the body weight of the individual animals recorded just before dosing.
- **Dose Levels and Groups:** A limit test may be performed first to determine if the LD50 is above a certain level (e.g., 2000 mg/kg). If further testing is required, multiple dose groups with a sufficient number of animals per group (e.g., 5 per sex) are used to establish a dose-response relationship. A control group receives the vehicle only.
- **Observations:**
 - **Clinical Signs:** Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours on the first day) and then daily for a total of 14 days.
 - **Body Weight:** Individual animal weights are recorded before dosing and at least weekly thereafter.
 - **Gross Pathology:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The LD50 is calculated using a recognized statistical method, such as the Probit method.

Acute Dermal Toxicity Study in Rats (Based on OECD Guideline 402)

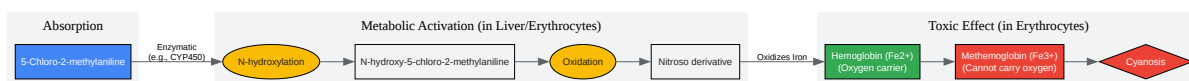
This section outlines a standard protocol for assessing the acute dermal toxicity of **5-Chloro-2-methylaniline** in rats.^{[4][7]}

- **Test Animals:** Young adult Wistar rats (e.g., 5 males and 5 females per group) are typically used.
- **Preparation of the Application Site:** Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. The application area should be at least 10% of the total body surface.
- **Dose Application:** The test substance is applied uniformly over the prepared skin area. The application site is then covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.
- **Dose Level:** A limit test is often conducted at a dose of 2000 mg/kg body weight.
- **Observations:**
 - **Mortality and Clinical Signs:** Animals are observed for signs of systemic toxicity and mortality several times on the day of application and at least once daily for the following 14 days.
 - **Dermal Reactions:** The application site is examined for local skin reactions (erythema and edema) shortly after the removal of the dressing and at regular intervals during the observation period.
 - **Body Weight:** Individual body weights are recorded before the application and weekly thereafter.
- **Pathology:** At the end of the 14-day observation period, all animals are subjected to a gross pathological examination.

Toxicological Mechanisms and Experimental Workflows

Proposed Mechanism of Methemoglobinemia

A primary toxic effect of **5-Chloro-2-methylaniline**, similar to other aromatic amines, is the induction of methemoglobinemia.[1][2] The proposed mechanism involves the metabolic activation of the amine group.

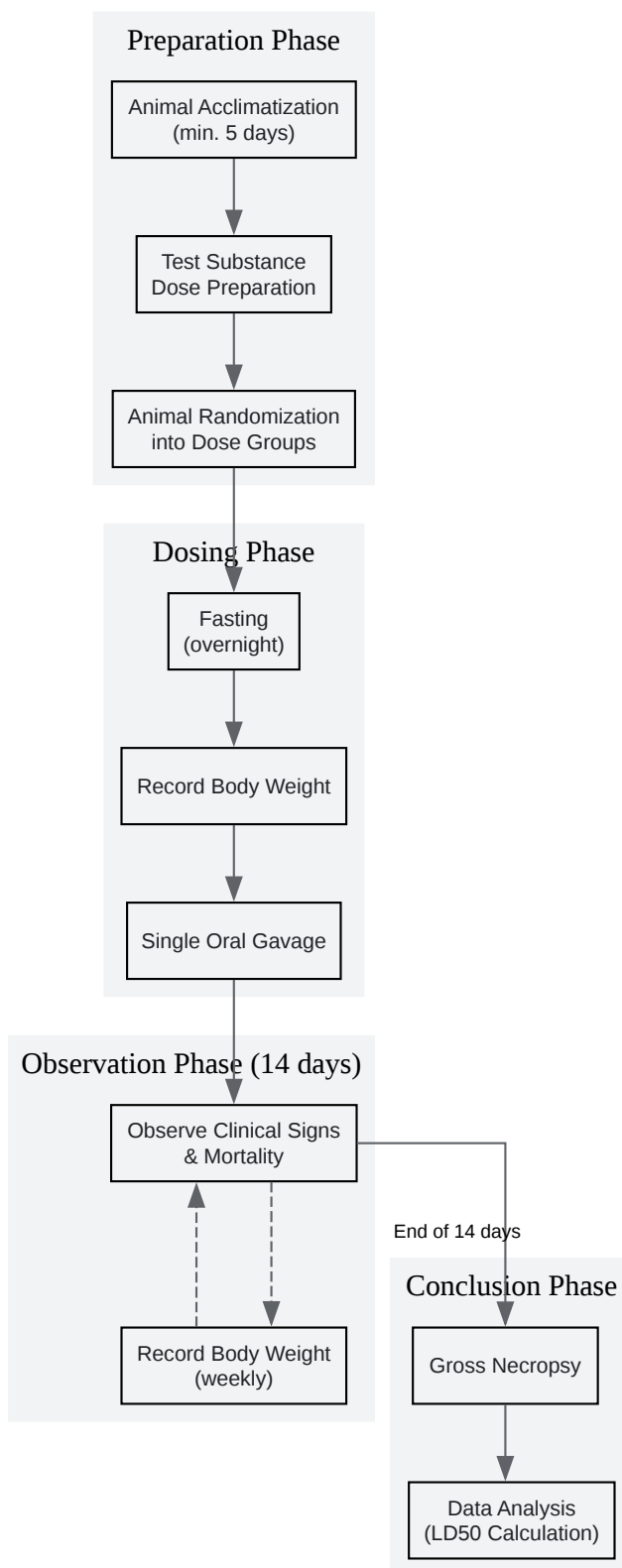


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Caption: Proposed metabolic pathway for **5-Chloro-2-methylaniline**-induced methemoglobinemia.

Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates the typical workflow for an acute oral toxicity study conducted according to OECD guidelines.



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Caption: Workflow for an acute oral toxicity study.

Conclusion

5-Chloro-2-methylaniline exhibits moderate acute toxicity in animal models, with the primary concern being the induction of methemoglobinemia. The provided LD50 values and detailed experimental protocols offer a solid foundation for risk assessment and the design of further toxicological studies. The visualized workflow and proposed mechanism of toxicity serve as valuable tools for understanding the experimental process and the biological effects of this compound. Researchers and professionals handling this chemical should adhere to strict safety protocols to mitigate the risks of exposure.

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References

- 1. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. dep.nj.gov [dep.nj.gov]
- 7. dep.nj.gov [dep.nj.gov]
- To cite this document: BenchChem. [acute toxicity of 5-Chloro-2-methylaniline in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043014#acute-toxicity-of-5-chloro-2-methylaniline-in-animal-models]

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